2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one
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Overview
Description
2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one is a heterocyclic organic compound that features a quinazoline and pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one typically involves the following steps:
Formation of the Quinazoline Moiety: The starting material, 8-methoxy-4-methylquinazoline, can be synthesized through a cyclization reaction involving 2-amino-5-methoxybenzoic acid and acetic anhydride.
Amination Reaction: The quinazoline derivative is then subjected to an amination reaction with 2-amino-6-methylpyrimidin-4(3H)-one under suitable conditions, such as the presence of a base like sodium hydride in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of 2-[(8-hydroxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one.
Reduction: Formation of 2-[(8-amino-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[(8-methoxyquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one
- 2-[(4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one
- 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-4-methylpyrimidin-4(3H)-one
Uniqueness
2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one is unique due to the presence of both methoxy and methyl groups, which can influence its binding affinity and specificity towards molecular targets. This structural uniqueness can result in distinct pharmacological profiles and therapeutic potentials compared to similar compounds.
Properties
Molecular Formula |
C15H15N5O2 |
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Molecular Weight |
297.31 g/mol |
IUPAC Name |
2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H15N5O2/c1-8-7-12(21)18-14(16-8)20-15-17-9(2)10-5-4-6-11(22-3)13(10)19-15/h4-7H,1-3H3,(H2,16,17,18,19,20,21) |
InChI Key |
NHEPNJDMERCOAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2=NC(=C3C=CC=C(C3=N2)OC)C |
Origin of Product |
United States |
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